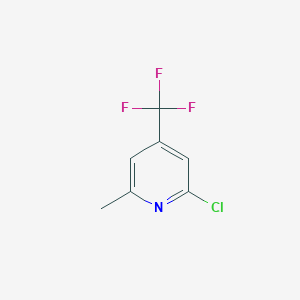

2-Cloro-6-metil-4-(trifluorometil)piridina

Descripción general

Descripción

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, or 2C6M4TFP, is an organic compound with a molecular formula of C7H5ClF3N. It is a colorless liquid and has a pungent odor. It is an important intermediate for the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of organic compounds and as a catalyst for certain chemical reactions.

Aplicaciones Científicas De Investigación

Industria Agroquímica

Este compuesto sirve como un motivo estructural clave en los ingredientes activos utilizados en la industria agroquímica. Es particularmente valioso en la síntesis de pesticidas que protegen los cultivos de plagas. La combinación única de las propiedades fisicoquímicas del átomo de flúor y las características de la porción de piridina contribuyen a su efectividad .

Aplicaciones Farmacéuticas

Varios productos farmacéuticos incorporan 2-Cloro-6-metil-4-(trifluorometil)piridina debido a su grupo trifluorometil. Esta porción está presente en medicamentos aprobados por la FDA, lo que indica su importancia en la química medicinal. Los derivados del compuesto se utilizan en medicamentos para diversas enfermedades y trastornos, mostrando su versatilidad en el diseño de medicamentos .

Síntesis Orgánica

En la síntesis orgánica, este compuesto actúa como catalizador y se investiga como un posible reemplazo para el rutenio. Cataliza la oxidación de dicarboxilatos, demostrando su utilidad en aplicaciones de química sintética .

Marcos Metal-Orgánicos (MOFs)

El compuesto se utiliza en la síntesis de marcos metal-orgánicos, que son materiales porosos con aplicaciones en almacenamiento de gas, separación y catálisis. Su papel en la formación de MOF destaca su importancia en la ciencia de los materiales .

Productos Veterinarios

Además de los productos farmacéuticos humanos, This compound también se utiliza en medicina veterinaria. Se encuentra en productos que tratan y previenen enfermedades en animales, reflejando su amplia actividad biológica .

Producción de Herbicidas

Uno de los derivados de este compuesto, el clorfenapir, se utiliza como herbicida. Exhibe actividad herbicida y puede controlar las cianobacterias en el agua, convirtiéndolo en una herramienta valiosa en la gestión agrícola .

Síntesis de Sales de Metioduro

El compuesto participa en la síntesis de sales de metioduro. Estas sales tienen diversas aplicaciones, incluyendo como intermediarios en reacciones orgánicas .

Funcionalización Regioexhaustiva

Los derivados de cloro (trifluorometil)piridinas, como This compound, se utilizan como sustratos modelo para la funcionalización regioexhaustiva. Este proceso es crucial para crear compuestos con arreglos estructurales específicos, lo cual es esencial en el desarrollo de nuevos productos químicos con propiedades deseadas .

Mecanismo De Acción

Target of Action

It is known that trifluoromethylpyridine derivatives, which include 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds .

Mode of Action

It is known that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridine derivatives contribute to their biological activities .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives can be used in the synthesis of various compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that trifluoromethylpyridine derivatives have been steadily increasing in demand, suggesting that they have desirable pharmacokinetic properties .

Result of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Action Environment

It is known that trifluoromethylpyridine derivatives, including 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, have a wide range of potential applications, suggesting that they may be effective in various environments .

Propiedades

IUPAC Name |

2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLBWNSGCIEART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371490 | |

| Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22123-14-4 | |

| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22123-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

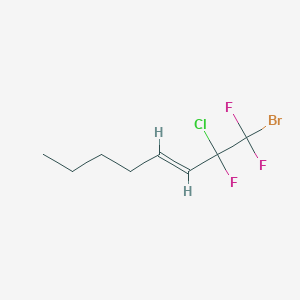

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

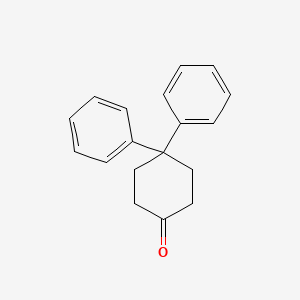

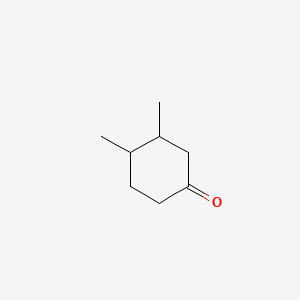

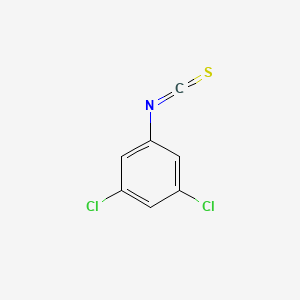

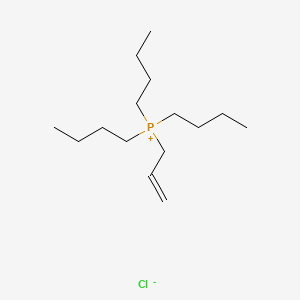

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)